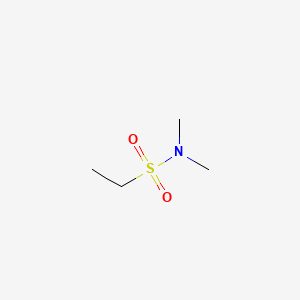
4-Hydroxy-3-methoxyphenylacetonitrile
Overview
Description
4-Hydroxy-3-methoxyphenylacetonitrile (HMPA) is a compound that has been used in a variety of scientific and industrial applications for many years. HMPA is a versatile and useful compound due to its unique chemical and physical properties. It is used as a reagent and catalyst in organic synthesis, as a polymerization inhibitor, and as an intermediate in the synthesis of other compounds. HMPA has also been used as a pharmaceutical intermediate and as an analytical reagent.
Scientific Research Applications
Synthesis and Process Improvement
- Synthesis Methods :
- 4-Hydroxy-3-methoxyphenylacetonitrile has been synthesized from vanillin using various methods. One study improved the synthesis process by using KF/Al2O3 as a dehydrant, determining optimal reaction conditions for better yield and efficiency (Lai Yi-tian, 2012).
- Another research focused on synthesizing this compound from vanillin, through steps like hydroxyl protection, reduction, chloridization, and nitrilation, achieving high yields under optimal conditions (Chen Ying-qi, 2007).
Chemical Analysis and Detection
- Analysis in Biological Samples :
- Studies have developed methods for determining 4-Hydroxy-3-methoxyphenylacetic acid (a related compound) in biological samples, such as urine and cerebrospinal fluid, using techniques like liquid chromatography and electrochemical detection (Fujita et al., 1983), (Morrisey & Shihabi, 1979).
Safety and Hazards
Mechanism of Action
Target of Action
4-Hydroxy-3-methoxyphenylacetonitrile, also known as Homovanillonitrile, is a phenolic glycoside
Mode of Action
It is known that phenolic glycosides, such as this compound, can interact with various biological targets due to their phenolic structure .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly impact the action of many compounds .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-3-methoxyphenylacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to interact with enzymes involved in the metabolism of phenolic compounds, such as phenol oxidases and peroxidases . These interactions often involve the oxidation or reduction of the phenolic group, leading to the formation of reactive intermediates that can further participate in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can impact metabolic pathways by altering the activity of key enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of this compound can change over time in laboratory settings. It has been noted that the compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. For example, the compound can be converted into more reactive intermediates that can interact with other biomolecules, affecting their function and stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transporters. For instance, it may accumulate in certain tissues where it can exert its biological effects more effectively .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization can be directed by targeting signals or post-translational modifications that guide the compound to its site of action. In the mitochondria, for example, this compound can influence mitochondrial function and energy production .
properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVYWMWQCJEYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196275 | |
| Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4468-59-1 | |
| Record name | (4-Hydroxy-3-methoxyphenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4468-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-3-METHOXYPHENYLACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBJ5T7NP94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Hydroxy-3-methoxyphenylacetonitrile in natural product chemistry?
A: this compound is a key precursor to various glucosinolates, notably the newly discovered 3-hydroxy-4-methoxybenzyl glucosinolate found in Bretschneidera sinensis. [] This plant, native to China, is being investigated for its potential medicinal properties. The presence of specific glucosinolates, and their corresponding breakdown products, can contribute to a plant's flavor profile and may also have biological activity.
Q2: Can you describe the synthetic routes for producing this compound?
A2: Several methods have been explored for the synthesis of this compound.
Q3: What analytical techniques are commonly employed to characterize this compound?
A3: The identity and purity of this compound are routinely confirmed using a combination of techniques:
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups present in the molecule. []
- Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy provides detailed information about the hydrogen atom environments within the molecule, confirming its structure. [, ]
- Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can aid in structural elucidation. []
- Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and other elements present, further confirming the compound's identity and purity. []
Q4: What are the potential applications of this compound in pharmaceutical research?
A4: While this compound itself may not be the final drug candidate, its significance lies in its role as a building block in organic synthesis. Researchers can utilize it to create:
- Phenethylamine Derivatives: this compound can be readily converted to phenethylamines, a class of compounds with a wide range of biological activities. These derivatives hold potential for developing drugs targeting the central nervous system. []
- Isoquinoline Analogs: By further chemical transformations, this compound can be used to synthesize isoquinoline analogs. These compounds are important scaffolds in medicinal chemistry, often exhibiting anticancer, antibacterial, and antiviral properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol](/img/structure/B1293617.png)

